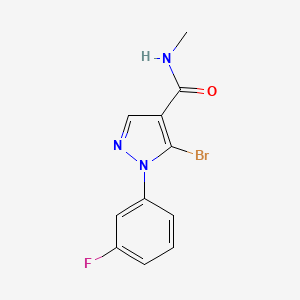![molecular formula C19H12F3N3O2 B12881751 1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]- CAS No. 117561-89-4](/img/structure/B12881751.png)
1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound that features a quinoline moiety, a trifluoromethyl group, and a pyrazole ring attached to a benzene-1,3-diol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The quinoline derivative, trifluoromethylated compound, and pyrazole ring are then coupled together using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene-1,3-diol moiety, forming quinones.
Reduction: Reduction reactions can occur at the quinoline and pyrazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, while the benzene-1,3-diol moiety can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the quinoline and pyrazole rings.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its ability to interact with various biological targets can be exploited to design new therapeutic agents.
Medicine
In medicine, the compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its mechanism of action and biological effects could lead to the development of new drugs.
Industry
In industry, the compound’s unique properties can be utilized in the development of advanced materials, such as organic semiconductors or catalysts. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrazole ring can inhibit enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-(Quinolin-2-yl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,2-diol: Similar structure but with a benzene-1,2-diol moiety.
4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,4-diol: Similar structure but with a benzene-1,4-diol moiety.
Uniqueness
The presence of the trifluoromethyl group in 4-(4-(Quinolin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol imparts unique properties such as increased lipophilicity and metabolic stability. The specific positioning of the benzene-1,3-diol moiety also influences the compound’s reactivity and interaction with biological targets, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
117561-89-4 |
|---|---|
Formule moléculaire |
C19H12F3N3O2 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
4-[4-quinolin-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H12F3N3O2/c20-19(21,22)18-16(14-8-5-10-3-1-2-4-13(10)23-14)17(24-25-18)12-7-6-11(26)9-15(12)27/h1-9,26-27H,(H,24,25) |
Clé InChI |
AGFZLLAWQHQSQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(NN=C3C4=C(C=C(C=C4)O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


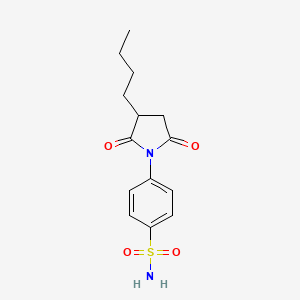
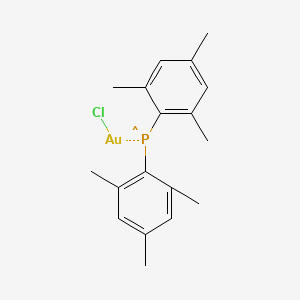

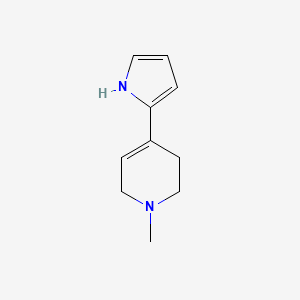
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
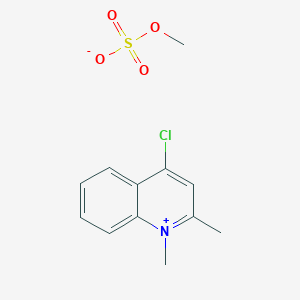
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)
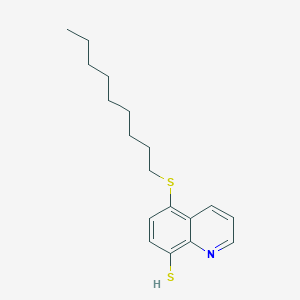
![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
![2-(furan-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B12881718.png)
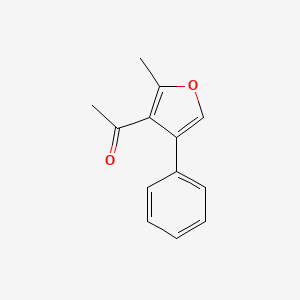
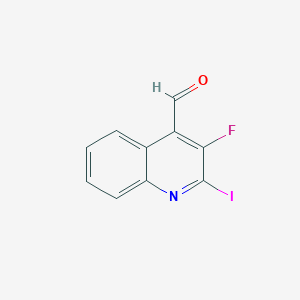
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)
